molecular formula C15H18F3NO4S B7788024 (2R)-3-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,1,1-trifluoropropan-2-yl thiophene-2-carboxylate

(2R)-3-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,1,1-trifluoropropan-2-yl thiophene-2-carboxylate

Cat. No.: B7788024
M. Wt: 365.4 g/mol
InChI Key: UCPAJZRDEDCRMI-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-3-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,1,1-trifluoropropan-2-yl thiophene-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique spirocyclic structure, which includes a trifluoropropan-2-yl group and a thiophene-2-carboxylate moiety. The presence of fluorine atoms and the spirocyclic framework contribute to its distinct chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,1,1-trifluoropropan-2-yl thiophene-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic intermediate: This step involves the reaction of a suitable amine with a diol to form the spirocyclic structure.

    Introduction of the trifluoropropan-2-yl group: This step is achieved through a nucleophilic substitution reaction using a trifluoropropyl halide.

    Attachment of the thiophene-2-carboxylate moiety: This final step involves esterification of the spirocyclic intermediate with thiophene-2-carboxylic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,1,1-trifluoropropan-2-yl thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The trifluoropropan-2-yl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2R)-3-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,1,1-trifluoropropan-2-yl thiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its spirocyclic structure and fluorine content may contribute to its interaction with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, and its unique structure could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2R)-3-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,1,1-trifluoropropan-2-yl thiophene-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure and fluorine atoms may enhance its binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-3-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,1,1-trifluoropropan-2-yl benzoate
  • (2R)-3-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,1,1-trifluoropropan-2-yl furan-2-carboxylate

Uniqueness

Compared to similar compounds, (2R)-3-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,1,1-trifluoropropan-2-yl thiophene-2-carboxylate stands out due to the presence of the thiophene ring, which can impart unique electronic and steric properties. This can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

[(2R)-3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1,1,1-trifluoropropan-2-yl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO4S/c16-15(17,18)12(23-13(20)11-2-1-9-24-11)10-19-5-3-14(4-6-19)21-7-8-22-14/h1-2,9,12H,3-8,10H2/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPAJZRDEDCRMI-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC(C(F)(F)F)OC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC12OCCO2)C[C@H](C(F)(F)F)OC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.